molecular formula C15H16BrNO B5808001 (4-bromobenzyl)(4-ethoxyphenyl)amine

(4-bromobenzyl)(4-ethoxyphenyl)amine

Cat. No.: B5808001
M. Wt: 306.20 g/mol
InChI Key: OREYZPRZWNHQKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromobenzyl)(4-ethoxyphenyl)amine (IUPAC name: N-[(4-bromophenyl)methyl]-4-ethoxyaniline) is a tertiary amine featuring a 4-bromobenzyl group and a 4-ethoxyphenyl substituent. Its molecular formula is C₁₅H₁₆BrNO, with a molar mass of 306.20 g/mol .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]-4-ethoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-2-18-15-9-7-14(8-10-15)17-11-12-3-5-13(16)6-4-12/h3-10,17H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREYZPRZWNHQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molar Mass (g/mol) Substituents Functional Groups ClogP* (Predicted)
(4-Bromobenzyl)(4-ethoxyphenyl)amine C₁₅H₁₆BrNO 306.20 4-Bromo, 4-Ethoxy Tertiary amine ~3.5
N-(4-Bromophenyl)-6-ethoxy-2-methylquinolin-4-amine C₁₈H₁₇BrN₂O 357.24 4-Bromo, 6-Ethoxy, 2-Methyl Quinoline, amine ~4.0
4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine C₁₈H₁₆N₃SBr 397.29 4-Bromo, dimethylamino Thiazole, imine 0.52
N-Isopropyl-(4-bromobenzyl)amine C₁₀H₁₄BrN 228.13 4-Bromo, isopropyl Secondary amine ~2.8
2-(4-Chlorophenyl)ethylamine hydrobromide C₁₇H₂₀ClNO·HBr 371.72 4-Chloro, 4-Ethoxy Tertiary amine salt ~3.2

*ClogP values are estimated unless explicitly reported (e.g., ).

Key Observations:

Substituent Effects: The 4-ethoxy group enhances solubility compared to methoxy or alkyl substituents due to its moderate polarity . Tertiary amines (e.g., target compound) exhibit higher lipophilicity than secondary amines (e.g., N-isopropyl-(4-bromobenzyl)amine) .

Biological Activity: Thiazol-2-amine derivatives (e.g., 4-(4-bromophenyl)-N-(dimethylamino)benzylidene) show antimicrobial activity (MIC: 0.25–0.79 µg/mL) . The target compound’s tertiary amine structure may offer enhanced metabolic stability compared to Schiff bases (e.g., imine-containing derivatives), which are prone to hydrolysis .

Synthetic Routes :

  • The target compound can be synthesized via alkylation of 4-ethoxyaniline with 4-bromobenzyl bromide, analogous to methods used for N-isopropyl-(4-bromobenzyl)amine .
  • Schiff base derivatives (e.g., thiazol-2-amine) are typically prepared via condensation reactions between amines and aldehydes .

Spectroscopic and ADME Comparisons

Table 2: Spectroscopic and Pharmacokinetic Data

Compound Name IR (cm⁻¹) ¹H NMR (δ, ppm) ADME Profile (% Absorption)
(4-Bromobenzyl)(4-ethoxyphenyl)amine N-H stretch: ~3300* Aromatic H: 6.8–7.4 Not reported
4-(4-Bromophenyl)-thiazol-2-amine derivatives C=N: 1640–1680 Thiazole H: 7.1–7.5 65–72%
3-(4-Bromobenzyl)-1,2,4-triazol derivatives C-Br: 560–600 Triazole H: 8.2–8.5 Antimicrobial: 60–70%

*Predicted based on tertiary amine analogs.

Key Findings:

  • Spectroscopy : The target compound’s ¹H NMR would display aromatic protons near δ 6.8–7.4 (ethoxyphenyl) and δ 7.2–7.6 (bromobenzyl), with a broad N-H signal absent due to its tertiary amine structure .
  • ADME: Thiazol-2-amine derivatives exhibit moderate absorption (65–72%), likely due to balanced lipophilicity (ClogP 0.52–0.79) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.